molecular formula C29H42O5 B14265741 (4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid CAS No. 163565-76-2

(4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid

Cat. No.: B14265741
CAS No.: 163565-76-2
M. Wt: 470.6 g/mol
InChI Key: TWISSXUWVGIUBP-IRXLFGEOSA-N
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Description

(4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid is a complex organic compound with a unique structure It belongs to the class of ergostane derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid typically involves multiple steps, starting from simpler precursors. The synthetic route may include:

    Oxidation: Introduction of oxygen atoms into the precursor molecules.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.

    Cyclization: Formation of ring structures to achieve the ergostane skeleton.

    Functional Group Modification: Introduction of specific functional groups such as methyl and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Esterification: Formation of esters by reacting with acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Esterification Reagents: Carboxylic acids, acid chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce more hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes and receptors, influencing various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its bioactive properties.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: A precursor to vitamin D2, with a similar ergostane skeleton.

    Cholesterol: A vital component of cell membranes, with a similar structure but different functional groups.

    Stigmasterol: A plant sterol with a similar structure but different biological activities.

Uniqueness

(4alpha,5alpha,7beta,25S)-7-Hydroxy-4-methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid is unique due to its specific functional groups and stereochemistry. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

163565-76-2

Molecular Formula

C29H42O5

Molecular Weight

470.6 g/mol

IUPAC Name

(2S,6R)-6-[(4S,5S,7S,10S,13R,14R,17R)-7-hydroxy-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid

InChI

InChI=1S/C29H42O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21,23,31H,1,7-14H2,2-6H3,(H,33,34)/t16-,17+,18+,19-,20+,21+,23+,28+,29-/m1/s1

InChI Key

TWISSXUWVGIUBP-IRXLFGEOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C)O

Canonical SMILES

CC1C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C)O

Origin of Product

United States

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